molecular formula C15H19N3O3 B12952418 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione

Cat. No.: B12952418
M. Wt: 289.33 g/mol
InChI Key: KDDHGEAGVGFSMU-UHFFFAOYSA-N
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Description

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione typically involves the reaction of piperazine derivatives with phenoxy compounds under controlled conditions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach includes the use of Ugi reactions, ring opening of aziridines, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a functionalized cereblon ligand, it can bind to cereblon, a protein involved in the ubiquitin-proteasome system, leading to the degradation of target proteins . This mechanism is particularly relevant in the development of PROTACs, where the compound facilitates the selective degradation of disease-causing proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione is unique due to its specific structural features and its potential as a functionalized cereblon ligand. This makes it a valuable compound in the development of targeted protein degradation therapies and other therapeutic applications.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

3-(4-piperazin-1-ylphenoxy)piperidine-2,6-dione

InChI

InChI=1S/C15H19N3O3/c19-14-6-5-13(15(20)17-14)21-12-3-1-11(2-4-12)18-9-7-16-8-10-18/h1-4,13,16H,5-10H2,(H,17,19,20)

InChI Key

KDDHGEAGVGFSMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N3CCNCC3

Origin of Product

United States

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